molecular formula C19H25N3O3 B2488711 4-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1396684-67-5

4-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2488711
CAS RN: 1396684-67-5
M. Wt: 343.427
InChI Key: KNXJSLQJBISWAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that produce complex structures with precise functional groups. For instance, a study describes the practical synthesis of an orally active compound, highlighting the importance of specific synthetic strategies to achieve the desired chemical characteristics, including modifications to improve pharmacokinetic and toxicological profiles (Mano et al., 2004). Another example is the development of a new variant of the Migita reaction for carbon−sulfur bond formation, demonstrating the continuous evolution of synthetic methodologies to enhance compound stability and yield (Norris & Leeman, 2008).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are central to determining the molecular structure of such compounds. For example, the detailed structural analysis of a pyrazole derivative provides insights into its three-dimensional conformation and the intermolecular interactions within the crystal lattice (Kumara et al., 2018). This type of analysis is crucial for understanding the compound's potential interactions and reactivity.

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with specific functional groups, leading to the formation of new derivatives with varied properties. Research has explored the synthesis of diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, indicating the versatility of the core structure in forming different chemical entities with potential biological activity (Agekyan & Mkryan, 2015).

Physical Properties Analysis

The physical properties, including thermal stability, melting points, and solubility, are essential for understanding how the compound behaves under different conditions. The thermal and optical properties of a novel pyrazole derivative provide a basis for predicting its behavior in various applications, emphasizing the importance of comprehensive physical characterization (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis : Research has been conducted on the synthesis and characterization of related compounds, such as the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, showcasing methodologies for creating structurally diverse molecules with potential biological activities (Hassan, Hafez, & Osman, 2014).
  • Antibacterial Activity : Novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles have been synthesized and evaluated for their antibacterial activity, indicating the compound's utility in developing new antimicrobial agents (Aghekyan et al., 2020).

Biological Applications

  • Cytotoxicity and Anticancer Potential : Derivatives have been investigated for their in vitro cytotoxic activity against various cancer cell lines, offering insights into their potential as anticancer agents. This includes studies on pyrazolo[1,5-a]pyrimidines and related Schiff bases (Hassan, Hafez, Osman, & Ali, 2015).
  • Diversity-Oriented Synthesis : Efforts in diversity-oriented synthesis have led to the creation of libraries of substituted tetrahydropyrans, which are valuable for screening against various biological targets, underscoring the compound's role in facilitating the discovery of new bioactive molecules (Zaware et al., 2011).

Advanced Material and Method Development

  • X-Ray Powder Diffraction Data : Detailed structural analyses have been conducted on related compounds, providing essential data for understanding the compound's crystalline properties and aiding in the development of new materials (Wang et al., 2017).
  • Practical Synthesis for Drug Development : Research includes the practical synthesis of compounds for potential use as drug candidates, illustrating the compound's relevance in medicinal chemistry and drug design processes (Ikemoto et al., 2005).

properties

IUPAC Name

4-(4-methoxyphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-15-20-9-11-22(15)12-10-21-18(23)19(7-13-25-14-8-19)16-3-5-17(24-2)6-4-16/h3-6,9,11H,7-8,10,12-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXJSLQJBISWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

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